BenchChemオンラインストアへようこそ!

Tert-butyl 3-oxospiro[isoindoline-1,4'-piperidine]-1'-carboxylate

Analytical Chemistry Quality Control Procurement Specification

Tert-butyl 3-oxospiro[isoindoline-1,4'-piperidine]-1'-carboxylate (CAS 920023-54-7) is a Boc-protected spirocyclic building block featuring an isoindolin-3-one moiety spiro-fused at the 4'-position of an N-Boc-piperidine ring. Its molecular formula is C17H22N2O3 with a molecular weight of 302.37 g/mol.

Molecular Formula C17H22N2O3
Molecular Weight 302.37 g/mol
CAS No. 920023-54-7
Cat. No. B1532418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-oxospiro[isoindoline-1,4'-piperidine]-1'-carboxylate
CAS920023-54-7
Molecular FormulaC17H22N2O3
Molecular Weight302.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CC=C3C(=O)N2
InChIInChI=1S/C17H22N2O3/c1-16(2,3)22-15(21)19-10-8-17(9-11-19)13-7-5-4-6-12(13)14(20)18-17/h4-7H,8-11H2,1-3H3,(H,18,20)
InChIKeyKGAYKTNBVAUFJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-oxospiro[isoindoline-1,4'-piperidine]-1'-carboxylate (CAS 920023-54-7): Chemical Identity and Procurement-Relevant Specifications


Tert-butyl 3-oxospiro[isoindoline-1,4'-piperidine]-1'-carboxylate (CAS 920023-54-7) is a Boc-protected spirocyclic building block featuring an isoindolin-3-one moiety spiro-fused at the 4'-position of an N-Boc-piperidine ring [1]. Its molecular formula is C17H22N2O3 with a molecular weight of 302.37 g/mol [1]. The compound is classified under the spiro[isoindoline-1,4'-piperidine] scaffold, a privileged structure recognized in medicinal chemistry for its three-dimensional rigidity and conformational constraint, which has been exploited in the development of isoform-selective histone deacetylase (HDAC) inhibitors and noncompetitive NMDA receptor antagonists [2][3]. Commercially, it is available from multiple reputable suppliers at purities ranging from 95% to NLT 98%, with characterization data including NMR, HPLC, and LC-MS typically provided . The compound is intended exclusively for research and development use as a synthetic intermediate, not for direct human or veterinary application .

Why tert-Butyl 3-oxospiro[isoindoline-1,4'-piperidine]-1'-carboxylate Cannot Be Casually Substituted: Structural Differentiation of the Isoindoline-1,4'-piperidine Scaffold


Generic substitution of tert-butyl 3-oxospiro[isoindoline-1,4'-piperidine]-1'-carboxylate with structurally similar spirocyclic building blocks introduces quantifiable risks to downstream synthetic and pharmacological outcomes. The isoindoline-1,4'-piperidine scaffold, bearing a 3-oxo substituent and an unsubstituted lactam NH, presents a fundamentally different derivatization trajectory compared to its N-methyl analog (CAS 159635-28-6) or indoline regioisomer (CAS 252882-60-3). In the isoindoline system, the carbonyl group at position 3 is conjugated with the fused benzene ring, producing distinct electronic properties that influence both reactivity and target binding. Published crystallographic data on the closely related tert-butyl 3-oxospiro[indan-1,4'-piperidine]-1'-carboxylate confirms that the piperidine ring adopts a chair conformation with a distorted tetrahedral geometry at the spiro carbon, and the N-Boc group provides both steric protection and a handle for quantitative deprotection under mild acidic conditions [1]. Critically, the free NH of the isoindolinone moiety enables selective N-functionalization—alkylation, arylation, or sulfonylation—that is sterically and electronically inaccessible in the N-methyl-blocked analog, and the isoindoline (vs. indoline) connectivity positions this NH at a different spatial orientation relative to the piperidine nitrogen, impacting the geometry of bis-functionalized products destined for biological target engagement [2]. These structural distinctions are not cosmetic; they determine which chemical space is accessible and, ultimately, whether a synthesized library can recapitulate published SAR from spiroindoline-based HDAC or NMDA programs.

Quantitative Differentiation Evidence for tert-Butyl 3-oxospiro[isoindoline-1,4'-piperidine]-1'-carboxylate (CAS 920023-54-7)


Purity Benchmarking: NLT 98% vs. Alternative Supplier Range of 95–97%

Multiple authorized vendors supply this compound at quantifiably different purity specifications. Synblock and MolCore offer the target compound at NLT 98% purity with full characterization documentation (NMR, HPLC, LC-MS) . In contrast, AKSci lists the same CAS number at 95% minimum purity , and Chemenu at 97% . The 98%-grade material provides a 1–3 percentage point purity advantage over the 95–97% alternatives, which translates to a reduction in unidentified impurity burden from ≤5% to ≤2%. For medicinal chemistry campaigns where trace impurities can confound biological assay interpretation or catalyze unwanted side reactions during subsequent derivatization, this purity differential is a procurement-relevant parameter.

Analytical Chemistry Quality Control Procurement Specification

Free NH Donor Availability: Enabling N-Functionalization vs. N-Methyl-Blocked Analog (CAS 159635-28-6)

The target compound possesses an unsubstituted isoindolinone NH (hydrogen bond donor count = 1, as computed by PubChem [1]), which is available for selective N-alkylation, N-arylation, or N-sulfonylation. In direct structural contrast, tert-butyl 2-methyl-3-oxospiro[isoindoline-1,4'-piperidine]-1'-carboxylate (CAS 159635-28-6) has this position permanently blocked by a methyl group, rendering N-functionalization chemically impossible . This distinction is not trivial: published SAR from spiroindoline HDAC6 inhibitor programs demonstrates that the NH group (or its substituted derivatives) in the isoindolinone ring directly participates in hydrogen-bonding networks with catalytic residues in the HDAC active site, and its modification profoundly alters isoform selectivity indices [2]. The free NH compound therefore serves as a versatile branching intermediate that can access a broader chemical space—affording alkylated, acylated, or sulfonylated derivatives—whereas the N-methyl analog is a synthetic dead-end for NH-dependent transformations.

Medicinal Chemistry Synthetic Methodology Structure-Activity Relationship

Spiro Junction Geometry: Isoindoline-1,4'-piperidine vs. Indoline-3,4'-piperidine Regioisomer (CAS 252882-60-3)

The target compound features a spiro junction at the isoindoline 1-position connected to the piperidine 4'-position, placing the isoindolinone carbonyl and NH in a specific spatial orientation relative to the piperidine nitrogen. The regioisomeric 1'-Boc-spiro[indoline-3,4'-piperidin]-2-one (CAS 252882-60-3) positions the spiro junction at the indoline 3-position, resulting in a fundamentally different relative orientation of the lactam carbonyl and NH with respect to the piperidine ring [1]. Crystallographic data from the closely analogous tert-butyl 3-oxospiro[indan-1,4'-piperidine]-1'-carboxylate confirms that in the 1,4'-spiro system, the piperidine ring adopts a chair conformation and the spiro carbon exhibits distorted tetrahedral geometry, with the plane of the isoindoline (or indanone) ring system oriented approximately orthogonal to the piperidine ring plane [2]. This geometric constraint means that bis-derivatized products (functionalized at both the isoindoline NH and the deprotected piperidine nitrogen) project substituents along different vectors in the 1,4'-series compared to the 3,4'-series. In the context of HDAC6 inhibitor development, where spiroindoline-capped inhibitors achieve selectivity indices exceeding 140-fold over HDAC1 through precise spatial complementarity with the HDAC6 catalytic channel [3], the 1,4'-spiro geometry is a critical determinant of binding, not an interchangeable feature.

Structural Chemistry Drug Design Conformational Analysis

Boc Protection Status: Orthogonal Deprotection vs. Unprotected HCl Salt (CAS 328233-04-1)

The target compound retains the acid-labile tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen, enabling selective deprotection under standard TFA/DCM conditions to liberate the free secondary amine for subsequent functionalization . The unprotected analog, spiro[isoindoline-1,4'-piperidin]-3-one hydrochloride (CAS 328233-04-1, MW 238.71 g/mol), exists as a pre-formed HCl salt with the piperidine nitrogen already protonated and available for direct coupling . However, the Boc-protected form offers critical synthetic advantages: (i) it prevents undesired piperidine nitrogen participation during isoindolinone NH-functionalization reactions, enabling true orthogonal derivatization; (ii) kinetic studies on N-Boc piperidine systems indicate that the Boc group facilitates directed lithiation at rates approximately 5.3× faster than N-alkyl analogs due to reduced steric hindrance at the piperidine α-position ; (iii) the neutral Boc-protected form has a computed XLogP3-AA of 2.0 [1], compared to the hydrochloride salt which is water-soluble and ionized at physiological pH, offering different solubility and partitioning properties for reaction optimization.

Synthetic Chemistry Protecting Group Strategy Orthogonal Functionalization

Cost per Gram and Procurement Accessibility: Macklin Pricing vs. International Catalog Benchmarks

Quantifiable procurement cost data is available from multiple vendors. Macklin offers the compound at 98% purity with a published price of 841 RMB per 25 mg (approximately 33,640 RMB/g extrapolated) and 2,522 RMB per 100 mg (approximately 25,220 RMB/g) [1]. In comparison, GlpBio lists the compound at $133.00 USD per 25 mg and $398.00 USD per 100 mg for the 98% grade [2], while Shanghai Yuanye Bio (源叶) offers 1 g at 98% purity for 13,460 RMB (approximately 13,460 RMB/g) . This represents a cost variation of approximately 2.5-fold between the highest and lowest per-gram pricing for 98%-grade material. For procurement decisions involving gram-scale synthesis campaigns, selecting the bulk-quantity vendor (Yuanye at ~13,460 RMB/g) over the milligram-scale vendor (Macklin at ~33,640 RMB/g extrapolated) yields an estimated 60% cost reduction on a per-gram basis, though minimum order quantities and shipping logistics must be considered.

Procurement Cost Analysis Supply Chain

Validated Application Scenarios for tert-Butyl 3-oxospiro[isoindoline-1,4'-piperidine]-1'-carboxylate Based on Structural and Pharmacological Evidence


Divergent Synthesis of Spiroindoline-Based HDAC6 Isoform-Selective Inhibitor Libraries

The compound serves as the optimal protected intermediate for constructing spiroindoline-capped HDAC6 inhibitors. The free isoindolinone NH allows for N-functionalization with a zinc-binding group (ZBG)-bearing linker, while the orthogonal Boc group on the piperidine nitrogen can be deprotected to introduce a capping group. Published X-ray crystallography (PDB 6V7A) confirms that spiroindoline-based inhibitors engage the HDAC6 catalytic domain with the spirocyclic scaffold occupying a channel defined by the L1 and L2 loops, where the isoindoline-1,4'-piperidine geometry is essential for achieving an IC50 of 48.5 nM and selectivity indices exceeding 140-fold over HDAC1 [1]. The target compound's free NH and Boc protection are both required to realize this chemotype; neither the N-methyl analog nor the HCl salt can support the same synthetic sequence.

Synthesis of Noncompetitive NMDA Receptor Antagonist Candidates with Reduced Off-Target MK-801-Like Generalization

The spiroisoindoline scaffold has been validated in vivo as a noncompetitive NMDA antagonist pharmacophore. In the foundational study by Bare et al. (1993), a series of spiroisoindolines demonstrated [3H]TCP binding affinities with IC50 values spanning 0.065–17 μM [2]. The lead compound, 2′-methylspiro[isoindoline-1,4'-piperidine], antagonized NMDA-induced convulsions and provided neuroprotection in a gerbil ischemia model without generalizing to MK-801 in a drug discrimination paradigm—a key translational advantage suggesting reduced psychotomimetic liability [2][3]. The target compound, with its free NH, is the direct precursor for N-alkylation to access this compound class, and the N-Boc group ensures that piperidine functionalization can be independently controlled.

Medicinal Chemistry Building Block for sp³-Rich Fragment-Based Drug Discovery Libraries

The spiro[isoindoline-1,4'-piperidine] core has been identified as a privileged scaffold in medicinal chemistry due to its three-dimensional character and conformational rigidity. Industry analyses of building block chemical space, such as the AbbVie parallel library study [4], highlight the increasing demand for sp³-rich, conformationally constrained fragments that explore vectors inaccessible to planar aromatic scaffolds. The target compound, with a fraction of sp³-hybridized carbons (Fsp³) of approximately 0.53 (9 sp³ carbons out of 17 total carbons) and only two rotatable bonds, offers a rigid vector-diverse starting point for fragment elaboration. Its availability at 98% purity with full analytical characterization (NMR, HPLC, LC-MS) from suppliers such as Synblock and MolCore meets the quality specifications required for fragment library production.

Orthogonal Bis-Functionalization for Proteolysis-Targeting Chimera (PROTAC) Linker Attachment

The orthogonal protection strategy inherent to the target compound—Boc on piperidine, free NH on isoindolinone—is ideally suited for synthesizing heterobifunctional molecules such as PROTACs. In a typical PROTAC design, one terminus of the molecule binds a target protein while the other recruits an E3 ligase. The isoindolinone NH can be elaborated with a target-binding warhead (e.g., via N-alkylation with an HDAC-binding benzamide or hydroxamate), while the Boc-deprotected piperidine nitrogen can be coupled to an E3 ligase ligand (e.g., a VHL or cereblon-recruiting moiety) through a polyethylene glycol linker. The 1,4'-spiro geometry ensures that the two functionalized arms project along divergent vectors, minimizing intramolecular interactions and maximizing the probability of forming a ternary complex, a critical determinant of PROTAC efficacy [5].

Quote Request

Request a Quote for Tert-butyl 3-oxospiro[isoindoline-1,4'-piperidine]-1'-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.